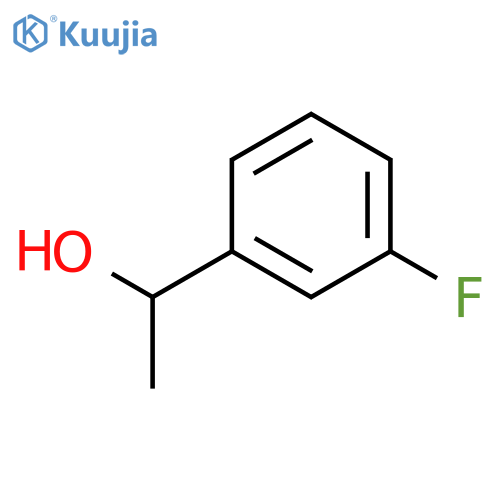Cas no 126534-33-6 ((R)-1-(3-Fluorophenyl)ethanol)
(R)-1-(3-フルオロフェニル)エタノールは、光学活性を有するフッ素化芳香族アルコールの一種です。この化合物はキラルな構造を特徴とし、不斉合成や医薬品中間体としての応用が期待されます。特に、3位にフッ素原子を有するため、電子効果や立体障害の調整が可能であり、生体活性化合物の設計において有用な特性を示します。高い光学純度と安定性を備えており、有機合成化学や創薬研究における重要な構築ブロックとして利用されています。また、その特異的な分子構造は、酵素反応の基質や触媒としての利用も検討されています。

(R)-1-(3-Fluorophenyl)ethanol structure
商品名:(R)-1-(3-Fluorophenyl)ethanol
(R)-1-(3-Fluorophenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- (R)-1-(3-Fluorophenyl)ethanol
- Benzenemethanol, 3-fluoro-α-methyl-, (αR)-
- Benzenemethanol,3-fluoro-a-methyl-, (aR)-
- (1R)-1-(3-fluorophenyl)ethanol
- R-MF-PEL
- (+)-(R)-1-(3-Fluorophenyl)ethanol
- (+)-1-(m-Fluorophenyl)ethanol
- (R)-1-(3-fluorophenyl)ethan-1-ol
- (1R)-1-(3-fluorophenyl)ethan-1-ol
- YESOPGLEIJQAEF-ZCFIWIBFSA-N
- MFCD03092995
- AKOS016035818
- EN300-51993
- A889412
- SC1248
- AKOS010366648
- Benzenemethanol, 3-fluoro-alpha-methyl-, (alphaR)-
- DTXSID90381254
- 126534-33-6
- CS-0148620
- SCHEMBL1318224
- PS-9043
-
- MDL: MFCD03092995
- インチ: InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
- InChIKey: YESOPGLEIJQAEF-ZCFIWIBFSA-N
- ほほえんだ: C[C@H](C1=CC(=CC=C1)F)O
計算された属性
- せいみつぶんしりょう: 140.06377
- どういたいしつりょう: 140.063743068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.123
- ふってん: 196 ºC
- フラッシュポイント: 90 ºC
- PSA: 20.23
(R)-1-(3-Fluorophenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R932326-1g |
(R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | ≥98% | 1g |
¥347.40 | 2022-08-31 | |
| Key Organics Ltd | PS-9043-10MG |
(R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| eNovation Chemicals LLC | D658618-5G |
(1R)-1-(3-fluorophenyl)ethanol |
126534-33-6 | 97% | 5g |
$120 | 2024-07-21 | |
| Fluorochem | 226019-5g |
R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | 95% | 5g |
£644.00 | 2022-02-28 | |
| Chemenu | CM132314-1g |
(R)-1-(3-fluorophenyl)ethan-1-ol |
126534-33-6 | 95% | 1g |
$271 | 2021-06-17 | |
| Chemenu | CM132314-10g |
(R)-1-(3-fluorophenyl)ethan-1-ol |
126534-33-6 | 95% | 10g |
$1206 | 2021-06-17 | |
| TRC | F593633-500mg |
(R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | 500mg |
$207.00 | 2023-05-18 | ||
| Apollo Scientific | PC0606-250mg |
(R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | 98% | 250mg |
£44.00 | 2023-08-31 | |
| TRC | F593633-250mg |
(R)-1-(3-Fluorophenyl)ethanol |
126534-33-6 | 250mg |
$144.00 | 2023-05-18 | ||
| Chemenu | CM132314-1g |
(R)-1-(3-fluorophenyl)ethan-1-ol |
126534-33-6 | 95% | 1g |
$58 | 2023-01-10 |
(R)-1-(3-Fluorophenyl)ethanol 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
126534-33-6 ((R)-1-(3-Fluorophenyl)ethanol) 関連製品
- 101219-68-5((R)-1-(4-Fluorophenyl)ethanol)
- 403-41-8(1-(4-Fluorophenyl)ethanol)
- 321318-21-2(1-(3,4-Difluorophenyl)ethanol)
- 401-76-3(2-(3-fluorophenyl)propan-2-ol)
- 365-24-2(Bis(4-fluorophenyl)methanol)
- 402-63-1(1-(3-fluorophenyl)ethanol)
- 365-22-0(4-Fluorobenzhydrol)
- 126534-32-5((S)-1-(3-Fluorophenyl)ethanol)
- 101219-73-2((-)-1-(4-Fluorophenyl)ethanol)
- 467223-90-1(3,5-Difluorophenethyl alcohol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:126534-33-6)(R)-1-(3-Fluorophenyl)ethanol

清らかである:99%
はかる:25g
価格 ($):265.0